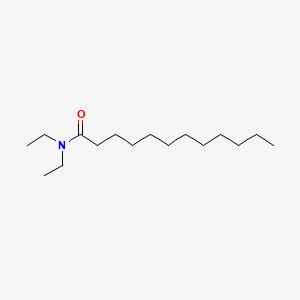

N,N-Diethyldodecanamide

Description

Significance of Amide Functional Groups in Chemical Science

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most vital and ubiquitous linkages in chemical science. organicchemexplained.comfiveable.me Its importance stems from a unique combination of stability and reactivity, which makes it a fundamental building block in both biological systems and synthetic materials. solubilityofthings.com

In biochemistry, the amide bond, specifically known as the peptide bond, forms the backbone of proteins and peptides, linking amino acids together. libretexts.org This linkage's structural rigidity and stability are crucial for the complex three-dimensional structures and functions of enzymes and signaling molecules. organicchemexplained.com Beyond biology, amides are prevalent in medicinal chemistry, where their stability compared to esters makes them a reliable component in many drug molecules. chemistrytalk.org The polarity of the amide group and its ability to participate in hydrogen bonding also influence the solubility and efficacy of pharmaceuticals. solubilityofthings.comchemistrytalk.org

Furthermore, the amide linkage is central to polymer chemistry. It is the repeating unit in important synthetic polymers like nylon and Kevlar, bestowing properties ranging from flexibility to exceptional strength. chemistrytalk.org The synthesis of amides is typically achieved through the condensation reaction of a carboxylic acid and an amine. organicchemexplained.com This fundamental reaction and the versatile properties of the resulting bond underscore the amide group's foundational role in organic chemistry, materials science, and biology. fiveable.mesolubilityofthings.com

Overview of Research Trajectories for N,N-Diethyldodecanamide

This compound (C₁₆H₃₃NO) is a fatty amide that is attracting research interest in several distinct areas, leveraging its specific chemical characteristics for innovative applications. nih.govchemicalbook.com It is classified as a tertiary carboxylic acid amide and an N-acyl amine. lmdb.ca

One significant research trajectory is its use as a versatile pharmaceutical intermediate and an organic synthetic solvent . chemicalbook.comlookchem.companoxi.com Its molecular structure serves as a building block in the synthesis of more complex molecules for the pharmaceutical industry. lookchem.com

In the field of materials science and polymer chemistry , this compound is utilized in creating advanced polymers. Researchers have designed and synthesized novel hydrophobically associating polymers using a derivative, this compound methacrylamide (B166291) (DEDAMA). researchgate.netresearchgate.net These polymers exhibit enhanced salt resistance and unique rheological properties, such as shear thickening, making them promising for applications in the petroleum industry, including improving proppant suspension and foam stability in ultra-high salinity conditions. researchgate.net

Another key area of investigation is in separation science and extractive metallurgy . This compound has been formulated into deep eutectic solvents (DESs) for the selective extraction of metal ions. For instance, a DES composed of this compound and ibuprofen (B1674241) demonstrated high efficiency in separating aluminum from gadolinium, a crucial step in purifying rare earth elements. encyclopedia.pub Early studies also explored its potential as an extractant for actinides like uranium and thorium. unt.edu

In catalysis and green chemistry , the compound serves as a model reactant in studies aimed at developing sustainable chemical processes. For example, it has been used in research on the catalytic synthesis of N,N-alkylated fatty amines from fatty acids and in hydrotreating studies of bio-crudes, where it acts as a model for components derived from the hydrothermal liquefaction of wet waste. rsc.orgresearchgate.net

Finally, this compound has been identified in studies related to food contact materials . It has been detected as a non-intentionally added substance (NIAS) migrating from food packaging nanofilms, prompting further investigation into the composition and safety of such materials. masstwin.eumdpi.com

These varied research paths highlight the compound's versatility, driven by its amphiphilic nature, with a polar amide head and a long nonpolar dodecane (B42187) tail. solubilityofthings.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃NO | nih.govlookchem.comchemnet.com |

| Molecular Weight | 255.44 g/mol | chemicalbook.comlookchem.com |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.comlookchem.com |

| CAS Number | 3352-87-2 | nih.govlookchem.com |

| Density | 0.847 g/mL at 25 °C | chemicalbook.comlookchem.com |

| Melting Point | 3-5 °C | lookchem.com |

| Boiling Point | 166-167 °C at 2 mmHg | chemicalbook.comlookchem.com |

| Flash Point | >110 °C (>230 °F) | lookchem.comaccelachem.com |

| Refractive Index | n20/D 1.454 | lookchem.comchemsrc.com |

Summary of Key Research Findings

| Research Area | Key Finding | Application/Significance | Source(s) |

| Polymer Chemistry | Used to synthesize a double-tailed hydrophobic monomer (DEDAMA) for creating salt-resistant polymers. | Enhanced oil recovery and proppant suspension in high-salinity environments. | researchgate.netresearchgate.net |

| Separation Science | Forms a deep eutectic solvent with ibuprofen that selectively extracts Al(III) from Gd(III) solutions. | Purification of rare earth elements. | encyclopedia.pub |

| Catalysis | Serves as a model compound for the hydrotreating of bio-crudes over NiMo/Al₂O₃ catalysts. | Understanding reaction networks for converting biomass into biofuels. | researchgate.net |

| Food Science | Identified as a non-intentionally added substance (NIAS) in food packaging nanofilms. | Important for assessing the safety and composition of food contact materials. | masstwin.eu |

| Organic Synthesis | Used as a reactant in the catalytic synthesis of N,N-diethyl-dodecylamine. | Development of sustainable routes to produce fatty amines. | rsc.org |

| Extractive Chemistry | Studied as an extractant for uranium, thorium, zirconium, and mercury. | Potential use in hydrometallurgical processes. | unt.edu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNSVVHTTQBGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044655 | |

| Record name | N,N-Diethyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; mp = 3-5 deg C; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethyldodecanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3352-87-2 | |

| Record name | N,N-Diethyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3352-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl lauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyldodecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyldodecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyldodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLLAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AJ0N90BYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of N,n Diethyldodecanamide

Established Synthetic Pathways for N,N-Diethyldodecanamide

The synthesis of N,N-disubstituted amides, including this compound, is well-established in organic chemistry. researchgate.net The most common methods involve the reaction of a carboxylic acid derivative with a secondary amine.

One of the most widely used routes is the reaction between dodecanoyl chloride, the acyl chloride derivative of dodecanoic acid, and diethylamine (B46881). This reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen atom of diethylamine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the stable this compound.

Another prevalent method is the direct amidation of dodecanoic acid with diethylamine. This reaction typically requires elevated temperatures to overcome the activation energy and drive off the water molecule formed as a byproduct, shifting the equilibrium toward the amide product. Catalysts can be employed to facilitate this transformation under milder conditions.

A third approach involves the activation of the carboxylic acid. For instance, m-toluic acid has been activated with 1,1'-carbonyldiimidazole (B1668759) to form an intermediate 1-(m-toluoyl)imidazole, which then readily reacts with diethylamine to produce the corresponding amide in high yield. sld.cu This "one-pot" procedure simplifies the process as the byproducts are water-soluble and easily removed. sld.cu

Advanced Catalytic Approaches in Amide Synthesis Involving this compound Precursors

Modern synthetic chemistry seeks to develop more efficient and sustainable methods for amide bond formation, often relying on advanced catalytic systems. These approaches aim to reduce reaction times, lower temperatures, and improve yields and selectivity.

For the synthesis of amides from precursors like dodecanoic acid and diethylamine, various catalytic systems have been explored. Homogeneous ruthenium complexes, for example, have been used for the hydrogenation of amides, a related transformation. More relevant to synthesis, copper(I)-based catalysts have been developed for amide reductions under hydrosilylation conditions, which proceed under mild conditions with high chemoselectivity. While focused on reduction, these catalytic systems highlight the ongoing development of transition metal catalysis for transformations involving the amide functional group.

The hydration of nitriles presents an alternative catalytic route to amides. Rhodium(I)-N-heterocyclic carbene complexes have been shown to efficiently catalyze the hydration of nitriles to the corresponding amides in air and under mild conditions, which could be a potential pathway if starting from dodecanenitrile. mdpi.com

Reaction Kinetics and Hydrolytic Stability of this compound

The stability of the amide bond is a key characteristic, making amides generally resistant to chemical degradation. Fatty acid amides are noted for their stability against elevated temperatures, air oxidation, and dilute acids and bases. researchgate.net As a tertiary amide, this compound lacks the N-H bond necessary for the strong intermolecular hydrogen bonding seen in primary and secondary amides, which affects its physical properties like melting point and solubility. researchgate.net

Hydrolysis, the cleavage of the amide bond by water, is a fundamental reaction. This process can be catalyzed by acids or bases. wikipedia.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. wikipedia.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. wikipedia.org The result of hydrolysis is the formation of dodecanoic acid and diethylamine. wikipedia.org

Mechanistic Studies of this compound Transformation in Heterogeneous Catalysis

The catalytic hydrotreating of fatty acid amides is a critical process in the production of renewable fuels, as these compounds are present in feedstocks like algal biocrudes and animal fats. rsc.org This process involves the removal of oxygen (hydrodeoxygenation, HDO) and nitrogen (hydrodenitrogenation, HDN) to produce paraffinic hydrocarbons. N-hexadecanamide (C16 amide) is often used as a model compound in these studies, providing valuable insights applicable to this compound. rsc.orgchemrxiv.org

The hydrotreating of a fatty amide like N-hexadecanamide proceeds through complex reaction networks involving parallel and sequential steps. chemrxiv.org Two primary initial pathways are observed:

Initial Hydrodeoxygenation (HDO): The amide undergoes dehydration to form a nitrile (e.g., hexadecanenitrile). This is followed by the hydrogenation of the nitrile to a primary amine (hexadecylamine), which then undergoes HDN to produce hydrocarbons. chemrxiv.org

Initial Hydrodenitrogenation (HDN): The amide undergoes deammonization (or deamination for tertiary amides) to form a carboxylic acid (e.g., palmitic acid). This intermediate then undergoes HDO to produce hydrocarbons. chemrxiv.org

Studies consistently show that HDO pathways are generally favored over HDN pathways on a variety of catalysts. rsc.orgchemrxiv.orgaalto.fi The presence of oxygen-containing intermediates has been found to inhibit the HDN reactions. aalto.firesearchgate.net Furthermore, condensation reactions can occur between intermediate amines and carboxylic acids, forming heavier secondary amides and amines, which complicates the reaction network. chemrxiv.orgaalto.firesearchgate.net

The choice of catalyst—both the active metal and the support material—has a profound impact on the activity and selectivity of the hydrotreating process.

Sulfide Catalysts: Conventional hydrotreating catalysts like sulfided Nickel-Molybdenum (NiMoS) or Cobalt-Molybdenum (CoMoS) on supports like γ-Alumina (γ-Al₂O₃) are effective. chemrxiv.org When comparing NiMo/γ-Al₂O₃ and NiMo/TiO₂, the titania-supported catalyst was found to be more active for the hydrotreating of n-hexadecanamide. chemrxiv.org This enhanced activity was attributed to TiO₂'s ability to catalyze the initial amide HDO (dehydration) and to better sulfidation and promotion of the active metals. chemrxiv.org On both catalysts, the initial HDO pathway was faster than the HDN pathway. chemrxiv.org

Noble Metal Catalysts: Supported noble metal catalysts (e.g., Platinum, Palladium, Rhodium) are highly active alternatives for hydrotreating sulfur-free feedstocks. rsc.orgaalto.fi A study using Platinum (Pt) on various oxide supports (SiO₂, γ-Al₂O₃, ZrO₂, TiO₂, etc.) for n-hexadecanamide hydrotreating revealed a significant influence of the support's properties. rsc.org

Lewis Acidity: The Lewis acid properties of the support material influenced the initial conversion route and HDO activity. rsc.org Catalysts with intermediate-strength Lewis acid sites, such as Pt/Nb₂O₅ and Pt/TiO₂, initially favored the HDO of the amide directly to nitrogen-containing intermediates. rsc.org

HDO of Intermediates: The subsequent HDO of oxygen-containing intermediates (like carboxylic acids) proceeded more efficiently on supports with weak Lewis acid sites (e.g., Pt/ZrO₂, Pt/CeO₂-ZrO₂). rsc.org

The table below summarizes the performance of different platinum-based catalysts in the hydrotreating of n-hexadecanamide, highlighting the effect of the support material.

| Catalyst | Support Type | Key Support Property | Primary Initial Pathway | Overall Paraffin Yield |

|---|---|---|---|---|

| Pt/Nb₂O₅ | Niobium(V) oxide | Intermediate Lewis Acidity | Favored HDO to N-compounds | High |

| Pt/TiO₂ | Titanium dioxide | Intermediate Lewis Acidity | Favored HDO to N-compounds | High |

| Pt/ZrO₂ | Zirconium dioxide | Weak Lewis Acidity | Mixed initial conversion | High (Efficient HDO of intermediates) |

| Pt/CeO₂-ZrO₂ | Ceria-Zirconia | Weak Lewis Acidity / Reducible | Mixed initial conversion | Highest (Efficient HDO of intermediates) |

| Pt/γ-Al₂O₃ | γ-Alumina | Strong Lewis Acidity | Mixed initial conversion | Lower (Inefficient HDO of intermediates) |

| Pt/SiO₂ | Silica | No Lewis Acidity | Mixed initial conversion | Lower (Inefficient HDO of intermediates) |

Data synthesized from findings on n-hexadecanamide hydrotreating. rsc.org

Advanced Spectroscopic and Analytical Characterization of N,n Diethyldodecanamide

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of N,N-diethyldodecanamide in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. openaccesspub.orgresearchgate.net In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M+) may be observed, but often with low intensity. More prominent are the fragment ions resulting from the cleavage of the amide bond and the aliphatic chain. Common fragments observed for this compound include ions with mass-to-charge ratios (m/z) of 115, 100, and 58. nih.gov The fragment at m/z 115 is often the base peak, representing the [CH2=C(OH)N(C2H5)2]+ ion, while the fragment at m/z 100 corresponds to the [C(O)N(C2H5)2]+ ion. nih.gov

GC-MS methods have been developed for the rapid and sensitive determination of related amide compounds in various samples. google.comnih.gov These methods often involve a simple extraction step followed by direct injection into the GC-MS system, allowing for high throughput analysis. google.comnih.gov The use of specific chromatographic columns, such as Rxi-624sil MS, and optimized temperature programs ensures good separation and peak shapes for amide compounds. google.com

Interactive Data Table: Key GC-MS Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance |

| 255 | [M]+ (Molecular Ion) | Low |

| 115 | [CH2=C(OH)N(C2H5)2]+ | High (Often Base Peak) |

| 100 | [C(O)N(C2H5)2]+ | High |

| 58 | [CH2=N(C2H5)]+ | Medium |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. nih.gov

For compounds like this compound, LC-MS can be employed, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. nih.govcdc.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts, such as [M+Na]+. nih.gov This helps in determining the molecular weight of the analyte with high precision. nih.gov

HRMS platforms like time-of-flight (TOF) and Orbitrap mass spectrometers are frequently used for the untargeted screening and identification of small molecules in complex samples. nih.gov The high mass accuracy of these instruments allows for the differentiation between compounds with very similar nominal masses. nih.gov For this compound, HRMS can confirm its elemental formula (C16H33NO) by measuring the exact mass of its molecular ion. nih.govnist.gov

Tandem Mass Spectrometry (MS/MS) and Data Acquisition Modes (DDA, DIA)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information about a compound. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is highly specific to the compound of interest, enhancing identification confidence and selectivity in complex mixtures. ncsu.edu

For this compound, the protonated molecule [M+H]+ at m/z 256.2635 can be selected as the precursor ion. nih.gov Fragmentation of this ion in the collision cell yields characteristic product ions. Common product ions observed in the MS/MS spectrum of this compound include fragments at m/z 74.0964 and 43.0542. nih.gov

Data Acquisition Modes:

Data-Dependent Acquisition (DDA): In this mode, the mass spectrometer performs a survey scan to detect the most intense ions, which are then selected for MS/MS analysis. biognosys.com While DDA provides high-quality spectral data for abundant ions, it can sometimes miss lower-abundance compounds. biognosys.commetwarebio.com

Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within a predefined m/z range, providing a more comprehensive dataset of all detectable analytes in a sample. biognosys.comnih.gov This approach offers better reproducibility and deeper proteome coverage compared to DDA but results in more complex MS2 spectra that require sophisticated data analysis strategies. biognosys.comcreative-proteomics.com

The choice between DDA and DIA depends on the specific analytical goal, with DDA being well-suited for initial discovery and library generation, while DIA excels in quantitative studies requiring high precision and comprehensiveness. biognosys.com

Atmospheric Pressure Gas Chromatography Coupled with Quadrupole-Time of Flight Mass Spectrometry (APGC-QTOF-MS)

Atmospheric Pressure Gas Chromatography (APGC) is an ionization technique that interfaces a gas chromatograph with an atmospheric pressure ionization mass spectrometer. waters.com Unlike traditional electron ionization (EI) which operates under a vacuum, APGC is a soft ionization method that often results in less fragmentation and a higher abundance of the molecular ion or a protonated molecular ion. waters.comwaters.com

When coupled with a high-resolution mass spectrometer like a Quadrupole-Time of Flight (QTOF) instrument, APGC-QTOF-MS offers several advantages for the analysis of compounds like this compound. waters.com The soft ionization helps in the clear determination of the molecular weight, while the QTOF provides accurate mass measurements for both precursor and fragment ions, leading to confident compound identification. nih.govwaters.com This technique can enhance selectivity and sensitivity, which is particularly beneficial for analyzing trace levels of analytes in complex matrices. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The 1H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. chemicalbook.com

The spectrum typically shows signals for the methyl (CH3) and methylene (B1212753) (CH2) protons of the two ethyl groups attached to the nitrogen atom. Due to the restricted rotation around the amide C-N bond, the two ethyl groups can be in different chemical environments, leading to more complex signals than might be expected. researchgate.net The long dodecyl (C12H25) chain will show a characteristic triplet for the terminal methyl group and a series of overlapping multiplets for the methylene groups. The methylene group adjacent to the carbonyl group will appear at a downfield chemical shift compared to the other methylene groups in the aliphatic chain.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Approximate Chemical Shift (ppm) |

| CH3 (dodecyl chain) | Triplet | ~0.88 |

| CH2 (dodecyl chain) | Multiplet | ~1.26 |

| CH2 (adjacent to C=O) | Triplet | ~2.29 |

| CH3 (ethyl groups) | Triplet | ~1.12 |

| CH2 (ethyl groups) | Quartet | ~3.30 |

Note: The exact chemical shifts can vary depending on the solvent used and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the carbon skeleton. udel.edu In ¹³C NMR, the chemical shift of each carbon atom is dependent on its local electronic environment, allowing for the differentiation of distinct carbon nuclei within a molecule. libretexts.org For this compound, the ¹³C NMR spectrum displays a series of signals corresponding to the sixteen carbon atoms present in its structure.

The spectrum is characterized by a downfield signal for the carbonyl carbon (C=O) due to the strong deshielding effect of the electronegative oxygen atom. oregonstate.edu The carbons of the N-ethyl groups and the long dodecyl alkyl chain appear at distinct upfield regions. The chemical shifts are measured in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS). oregonstate.edu

Detailed analysis of the spectrum allows for the precise assignment of each signal to a specific carbon atom in the molecule. The carbons of the long alkyl chain, for instance, show closely spaced signals in the typical aliphatic region, while the carbons directly attached to the nitrogen and the carbonyl group are shifted further downfield. huji.ac.il Spectral data obtained from Eastman Organic Chemicals provides the basis for these assignments. nih.gov

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | ~172.5 |

| -N-CH₂-CH₃ (Methylene of ethyl group) | ~41.5, ~39.8 |

| -CO-CH₂- (Methylene alpha to carbonyl) | ~33.8 |

| Alkyl Chain Carbons (-CH₂-) | ~31.9 - ~22.7 |

| -N-CH₂-CH₃ (Methyl of ethyl group) | ~14.6, ~13.1 |

| Alkyl Chain Terminal -CH₃ | ~14.1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a modern method of IR spectroscopy that offers higher resolution and sensitivity. The FTIR spectrum of this compound, when analyzed as a thin film, reveals several characteristic absorption bands that confirm its molecular structure. nih.gov The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. Additionally, various C-H stretching and bending vibrations from the alkyl chain and ethyl groups are clearly visible. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2925 cm⁻¹ | C-H Asymmetric Stretching (Alkyl) |

| ~2855 cm⁻¹ | C-H Symmetric Stretching (Alkyl) |

| ~1645 cm⁻¹ | C=O Stretching (Amide I Band) |

| ~1460 cm⁻¹ | C-H Bending (Methylene Scissoring) |

| ~1260 cm⁻¹ | C-N Stretching |

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their neat form, without requiring extensive preparation. mt.com The technique is based on the principle of total internal reflection, where an evanescent wave penetrates a small distance into the sample that is in direct contact with an ATR crystal. unige.ch This makes it particularly suitable for analyzing liquids like this compound. mt.com

The ATR-IR spectrum of this compound is broadly similar to its transmission FTIR spectrum, displaying the key vibrational bands for the amide and alkyl functionalities. nih.gov Minor shifts in peak positions and relative intensities may be observed due to the different sampling interface and physical state compared to thin-film analysis. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2923 cm⁻¹ | C-H Asymmetric Stretching (Alkyl) |

| ~2853 cm⁻¹ | C-H Symmetric Stretching (Alkyl) |

| ~1633 cm⁻¹ | C=O Stretching (Amide I Band) |

| ~1458 cm⁻¹ | C-H Bending (Methylene Scissoring) |

Vapor phase infrared spectroscopy measures the IR spectrum of a substance in the gaseous state. nih.gov In this phase, molecules are relatively isolated, minimizing the intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, that are present in condensed phases. nih.gov This can lead to sharper absorption bands and slight shifts in their frequencies compared to liquid or solid-state spectra. The vapor phase IR spectrum of this compound, recorded using a DIGILAB FTS-14 instrument, shows the characteristic absorption bands, with the C=O stretching frequency often appearing at a slightly higher wavenumber than in the liquid phase. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2965 cm⁻¹ | C-H Asymmetric Stretching |

| ~2873 cm⁻¹ | C-H Symmetric Stretching |

| ~1670 cm⁻¹ | C=O Stretching (Amide I Band) |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, offering a complementary perspective to IR spectroscopy. nih.gov While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. nih.gov Consequently, symmetric vibrations and bonds involving non-polar character, such as C-C bonds in the alkyl backbone, often produce strong signals in Raman spectra.

The Raman spectrum of this compound exhibits strong bands corresponding to the C-H stretching and bending modes. nih.gov The C=O stretch of the amide group is also visible, though typically weaker than in the IR spectrum. The region below 1500 cm⁻¹ is particularly rich in information, containing signals from C-C stretching and various skeletal vibrations of the long alkyl chain. nih.gov

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2800-3000 cm⁻¹ | C-H Stretching Region |

| ~1640 cm⁻¹ | C=O Stretching (Amide I Band) |

| ~1445 cm⁻¹ | CH₂ Scissoring Deformation |

| ~1295 cm⁻¹ | CH₂ Twisting Deformation |

| ~1125 cm⁻¹ | C-C Skeletal Stretching |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. wikipedia.org It is a highly sensitive method for the study of free radicals, transition metal complexes, and other paramagnetic species. nih.gov

This compound, in its stable, ground electronic state, is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. As the fundamental principle of ESR spectroscopy relies on the magnetic moment of unpaired electrons, molecules without such electrons are ESR-inactive. wikipedia.org Therefore, this compound does not produce an ESR spectrum under standard analytical conditions. An ESR signal would only be observable if the molecule were to be converted into a radical species, for example, through high-energy irradiation or chemical reaction with a radical initiator.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analytical characterization of this compound, enabling both the assessment of its purity and the analysis of its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are two powerful methods employed for these purposes, each offering distinct advantages in the separation and quantification of this long-chain aliphatic amide.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection (UVD)

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a versatile and widely used technique for the purity assessment of this compound. The amide functional group within the molecule exhibits UV absorbance at lower wavelengths, typically around 220 nm, allowing for its detection and quantification. cdc.gov The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The retention of this compound on the column is influenced by the composition of the mobile phase, which is often a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. By adjusting the ratio of the organic solvent to water, the elution of the compound can be controlled. A higher proportion of the organic solvent will decrease the retention time, while a lower proportion will increase it.

For purity analysis, a gradient elution program is often employed, where the composition of the mobile phase is changed over time. This allows for the effective separation of this compound from any potential impurities that may have different polarities. The purity of a sample is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.

While direct UV detection of aliphatic amides can sometimes be challenging due to their relatively weak chromophores, this method is effective for purity assessment where the primary goal is to separate the main component from any UV-active impurities. sigmaaldrich.com In cases where higher sensitivity is required, derivatization with a UV-absorbing agent can be employed, although this is more common for the analysis of primary and secondary amines. nih.gov

Illustrative HPLC-UVD Purity Assessment of this compound

The following table represents a hypothetical data set from the HPLC-UVD analysis of a synthesized batch of this compound to illustrate the assessment of its purity.

| Retention Time (min) | Peak Area | % Area | Identification |

| 2.54 | 15,342 | 0.35 | Impurity A |

| 4.12 | 8,790 | 0.20 | Impurity B |

| 8.68 | 4,325,678 | 99.15 | This compound |

| 10.21 | 19,654 | 0.30 | Impurity C |

Note: This data is illustrative and intended to represent a typical purity analysis.

Gas-Liquid Chromatography for Activity Coefficient Determination

Gas-Liquid Chromatography (GLC) is a powerful technique not only for the separation and analysis of volatile compounds but also for the determination of thermodynamic properties such as activity coefficients at infinite dilution. nih.gov For this compound, which has a sufficiently high boiling point to act as a stationary phase at moderate temperatures, inverse gas chromatography can be employed. In this technique, this compound is coated onto an inert solid support and packed into a column, serving as the stationary phase. A series of well-characterized volatile solutes are then injected into the column, and their retention times are measured.

The activity coefficient at infinite dilution (γ∞) describes the behavior of a solute when it is present in a very small amount in a solvent. It is a crucial parameter in the design of separation processes like distillation and liquid-liquid extraction. By measuring the retention times of various solutes on the this compound stationary phase, their activity coefficients at infinite dilution can be calculated. This provides valuable information about the solute-solvent interactions.

The analysis of long-chain fatty acid amides by GLC has been established, indicating the feasibility of this technique for this compound. oup.comoup.com The use of a non-polar stationary phase like Apiezon L has been shown to be effective for the separation of high-molecular-weight amides. oup.com When determining activity coefficients, the choice of solutes is critical and typically includes a range of compounds with different functionalities (e.g., alkanes, alcohols, ketones, and aromatic hydrocarbons) to probe various types of intermolecular interactions.

Illustrative Activity Coefficients at Infinite Dilution (γ∞) of Various Solutes in this compound at 323.15 K

The table below presents hypothetical activity coefficients at infinite dilution for a selection of solutes in this compound, as would be determined by Gas-Liquid Chromatography.

| Solute | γ∞ |

| n-Hexane | 5.24 |

| Cyclohexane | 4.18 |

| Benzene | 1.89 |

| Toluene | 1.75 |

| Ethanol (B145695) | 0.85 |

| Acetone | 1.23 |

| Ethyl Acetate | 1.56 |

Note: This data is illustrative and intended to represent typical results for activity coefficient determination.

Interfacial and Solution Chemistry of N,n Diethyldodecanamide

Adsorption Phenomena at Interfaces

The behavior of N,N-Diethyldodecanamide at the boundary between air and water is a critical aspect of its physicochemical profile. Studies in this area focus on its tendency to accumulate at the interface and the resulting changes in surface properties.

Air-Water Interface Adsorption Studies

The adsorption of this compound (DEDA) at the air-water interface has been quantitatively determined through surface tension measurements conducted at 24°C. nih.gov These studies show that DEDA actively migrates to the air-water interface, a behavior characteristic of surface-active agents. The adsorption process deviates slightly from the ideal Szyszkowski-Langmuir surface equation of state, particularly at surface coverages below 50%. A two-state adsorption mechanism has been proposed to better account for this observed deviation. nih.gov

Surface Tension Measurements and Monolayer Saturation Characteristics

Tensiometric analysis demonstrates that this compound effectively reduces the surface tension of water. As the concentration of DEDA in the bulk aqueous phase increases, the surface tension decreases until it reaches a minimum value of 37 dyn cm⁻¹ at the point of aqueous saturation. nih.gov

At this saturation point, a monolayer of DEDA molecules is formed at the interface. The area occupied by each molecule within this saturated monolayer has been calculated to be between 41.2 and 45.6 Ų, with the specific value depending on the equation of state assumed for the calculation. This molecular area is comparable to that of other well-known surfactants, such as sodium dodecyl sulfate. nih.gov

Table 1: Monolayer Saturation Characteristics of this compound at the Air-Water Interface

| Parameter | Value |

|---|---|

| Temperature | 24 °C |

| Surface Tension at Saturation | 37 dyn cm⁻¹ |

Solution Behavior and Molecular Interactions

Beyond its interfacial properties, the behavior of this compound within bulk liquid phases is crucial for understanding its applications as a solvent and its interaction with other dissolved species.

Determination of Infinite Dilution Activity Coefficients in Organic Solvents

The interactions between this compound as a solvent and various organic solutes have been investigated by measuring infinite dilution activity coefficients (γ∞) using gas-liquid chromatography. uns.ac.rs These coefficients provide fundamental thermodynamic data on the behavior of solutes when they are present in infinitesimally small amounts within the solvent.

Measurements were conducted at multiple temperatures (25, 35, 45, and 55°C) for a range of solutes, including alkanes, cycloalkanes, aromatic compounds, and polar molecules. uns.ac.rs The data reveal the nature and strength of the molecular interactions between the this compound solvent and the individual solute molecules. From the temperature dependence of these coefficients, partial molar excess enthalpies and entropies at infinite dilution were also calculated. uns.ac.rs

Table 2: Infinite Dilution Activity Coefficients (γ∞) of Selected Organic Solutes in this compound at 25°C

| Solute | γ∞ at 25°C |

|---|---|

| Pentane | 5.86 |

| Hexane | 6.55 |

| Heptane | 7.31 |

| Cyclohexane | 4.28 |

| Benzene | 1.63 |

| Tetrachloromethane | 1.15 |

| Dichloromethane | 0.54 |

| Diethyl ether | 2.50 |

| Tetrahydrofuran | 1.25 |

| Acetone | 1.76 |

| Ethyl acetate | 1.48 |

| Methanol | 4.49 |

Data sourced from Nikolić et al. (1994). uns.ac.rs

Absence of Micellization Below Aqueous Saturation Concentration

In contrast to many surfactants that feature a similar balance of hydrophilic and hydrophobic parts, this compound does not appear to form micelles in aqueous solution. nih.gov Investigations have shown that micelle formation does not occur at concentrations below its aqueous saturation limit, which is 1.4 x 10⁻⁵ M. nih.gov This indicates that before the concentration required for the aggregation of molecules into micelles can be reached, the solution becomes saturated and can no longer dissolve additional DEDA.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium dodecyl sulfate |

| Pentane |

| Hexane |

| Heptane |

| Cyclohexane |

| Benzene |

| Tetrachloromethane |

| Dichloromethane |

| Diethyl ether |

| Tetrahydrofuran |

| Acetone |

| Ethyl acetate |

Applications of N,n Diethyldodecanamide in Chemical Separations and Extractions

Actinide and Lanthanide Extraction Chemistry

The extraction capabilities of N,N-Diethyldodecanamide are particularly relevant for the separation of f-block elements, a critical step in various analytical and industrial processes involving nuclear materials.

Research has demonstrated the effectiveness of this compound (DEDA) for the extraction of key actinides. akjournals.com Studies show that DEDA possesses excellent extracting abilities for uranium, thorium, and plutonium, particularly from concentrated nitric acid solutions. akjournals.com The extraction behavior for these elements is highly dependent on the acidic medium and the oxidation state of the actinide. For instance, Pu(IV) is strongly extracted from nitric acid, while the extraction of Am(III) is less efficient under similar conditions. This differential extraction provides a basis for the separation of these elements. akjournals.com

The general extraction efficiency for actinides with this compound from nitric acid solutions follows a specific trend, which is crucial for designing separation schemes. akjournals.com

Extraction Behavior of Actinides with this compound

| Actinide | Oxidation State | Extraction Efficiency from Nitric Acid | Comments |

|---|---|---|---|

| Uranium | U(VI) | High | Efficiently extracted from concentrated nitric acid. akjournals.com |

| Plutonium | Pu(IV) | High | Strongly extracted, allowing for separation from Am(III). akjournals.com |

| Thorium | Th(IV) | High | Effectively extracted from concentrated nitric acid. akjournals.com |

| Americium | Am(III) | Low | Poorly extracted compared to tetravalent and hexavalent actinides. akjournals.com |

The choice of acidic medium significantly impacts the extraction performance of this compound. akjournals.com The distribution coefficients for actinides are strongly correlated with the concentration of both nitric and hydrochloric acid. akjournals.com

To better understand and predict the separation processes, the extraction systems involving this compound have been modeled. akjournals.comakjournals.com Specifically, the extraction of uranyl nitrate (B79036) and thorium nitrate from nitric acid has been quantitatively described. These models are essential for process optimization and take into account factors such as the stoichiometric mean activity coefficients of the species in the aqueous phase. akjournals.comakjournals.com Understanding the distribution of nitric acid between the aqueous and organic phases is a key component of this modeling, as the concentration of free extractant in the organic phase, which is determined by acid co-extraction, directly affects the metal extraction efficiency. akjournals.com

Role in Liquid-Liquid Extraction Processes

This compound functions as an extractant in liquid-liquid extraction systems, where it selectively transfers metal ions from an aqueous phase to an immiscible organic phase. This technique is fundamental to chemical separation processes.

The performance of this compound can be enhanced when used in combination with other extractants, a phenomenon known as synergistic extraction. A protocol has been proposed for the analysis of actinides in soil samples that utilizes DEDA in conjunction with other well-known extractants like trioctylphosphine (B1581425) oxide (TOPO) and bis-(2-ethylhexyl) phosphoric acid (HDEHP). akjournals.comakjournals.com In such systems, the combined action of the extractants can lead to a significant improvement in the distribution coefficients and separation factors for the target actinides compared to the use of a single extractant. akjournals.com This approach allows for the development of more efficient and selective separation schemes. akjournals.com

The properties of N,N-dialkyl amides, including this compound, make them potential candidates for applications in the back end of the nuclear fuel cycle. researchgate.net Their ability to selectively extract uranium and plutonium from highly acidic solutions is a key characteristic for reprocessing spent nuclear fuel. akjournals.comresearchgate.net The goal of these processes is to recover valuable materials like uranium and plutonium and to separate them from fission products and minor actinides. fissilematerials.org The development of analytical protocols for actinides in environmental samples using DEDA demonstrates its utility in contexts related to the monitoring and management of nuclear materials. akjournals.com

Utilization in Deep Eutectic Solvents (DES) for Metal Separation

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. Their tunable physicochemical properties, low volatility, and potential for "green" synthesis make them attractive alternatives to traditional organic solvents in liquid-liquid extraction processes.

This compound, a long-chain aliphatic amide, can function as a component within DES formulations, contributing to the solvent's extractive properties. Its molecular structure, featuring both a polar amide group and a nonpolar alkyl chain, allows for tailored interactions with metal ions in solution.

Selective Extraction of Metal Impurities (e.g., Aluminum from Gadolinium)

The separation of aluminum from rare earth elements like gadolinium is a significant challenge in hydrometallurgy due to their similar chemical properties. Research into novel extraction systems has explored the potential of hydrophobic deep eutectic solvents for this purpose. While specific studies detailing the use of this compound-based DES for Al/Gd separation are not widely available in public literature, the principles of such a separation would rely on the differential coordination and solvation of the metal ions within the DES phase.

A hypothetical this compound-containing DES could be designed to selectively complex with aluminum ions. The efficiency of this extraction would depend on several factors, including the pH of the aqueous phase, the composition of the DES, and the temperature. For instance, by adjusting the pH, the hydrolysis and speciation of Al(III) and Gd(III) ions can be controlled, creating conditions where one metal ion is more favorably extracted into the DES phase. It has been noted in other systems, such as those using pyridinium-based ionic liquids, that adjusting the aqueous phase pH is a critical parameter for achieving high separation factors between aluminum and gadolinium. researchgate.net

The anticipated mechanism would involve the formation of a stable complex between the aluminum ion and the components of the DES, facilitated by this compound. This would lead to the transfer of aluminum from the aqueous feed solution into the organic DES phase, leaving gadolinium in the raffinate.

Design and Performance of this compound-Based DES Formulations

The design of an effective this compound-based DES for metal separation involves the careful selection of the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) that, when combined with this compound, yield optimal extraction performance.

Table 1: Potential Components for an this compound-Based DES

| Component Type | Example Compound | Potential Role in Metal Extraction |

| Hydrogen Bond Acceptor (HBA) | Quaternary Ammonium Salts (e.g., Choline Chloride) | Forms the eutectic mixture; influences viscosity and polarity. |

| Hydrogen Bond Donor (HBD) | Carboxylic Acids, Alcohols | Can act as a complexing agent for the target metal ion. |

| Functional Component | This compound | Enhances selectivity and extraction efficiency through specific interactions. |

The performance of such a DES would be evaluated based on key metrics:

Distribution Ratio (D): The ratio of the concentration of the metal in the organic (DES) phase to its concentration in the aqueous phase at equilibrium. A high D value for the target metal (aluminum) is desirable.

Separation Factor (β): The ratio of the distribution ratios of two different metals (e.g., βAl/Gd = DAl / DGd). A high separation factor indicates high selectivity.

Extraction Efficiency (%E): The percentage of the metal transferred from the aqueous phase to the organic phase.

While experimental data for a specific this compound-based DES for Al/Gd separation is not available, the table below illustrates hypothetical performance data based on typical liquid-liquid extraction studies.

Table 2: Hypothetical Performance Data for a this compound-Based DES in Al/Gd Separation

| Parameter | Value | Conditions |

| Initial Al Concentration | 100 mg/L | Aqueous feed |

| Initial Gd Concentration | 1000 mg/L | Aqueous feed |

| Aqueous Phase pH | 4.5 | --- |

| DES Composition | [Details of HBA, HBD, and this compound molar ratio] | --- |

| Phase Ratio (O/A) | 1:1 | --- |

| Equilibrium Time | 30 min | --- |

| Temperature | 25°C | --- |

| Distribution Ratio (DAl) | 50 | --- |

| Distribution Ratio (DGd) | 0.1 | --- |

| Separation Factor (βAl/Gd) | 500 | --- |

| Al Extraction Efficiency (%E) | 98% | --- |

| Gd Co-extraction (%E) | < 1% | --- |

This hypothetical data demonstrates the potential for a well-designed this compound-based DES to achieve a high degree of separation between aluminum and gadolinium. Further research would be necessary to synthesize and characterize such DES formulations and validate their performance in practical applications. The development of these tailored solvents represents a significant step towards more sustainable and efficient metal purification processes.

Environmental Behavior and Fate of N,n Diethyldodecanamide

Environmental Pathways and Distribution

Limited specific information on the environmental fate and pathways of N,N-Diethyldodecanamide is available in published scientific literature. Safety Data Sheets for the compound indicate that data on its persistence, degradability, bioaccumulation, and mobility in the environment has not been established fishersci.comscbt.com.

Specific studies detailing the abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation) transformation processes of this compound are not available in the reviewed scientific literature fishersci.comscbt.comscribd.com. General degradation pathways for analogous N,N-dialkyl-amides under thermal conditions have been noted to produce corresponding acids and smaller aldehydes, ketones, or amides from N-dealkylation, but this does not represent environmental degradation pathways .

There is no available data on the degradation kinetics, such as environmental half-life, or the specific metabolites formed from this compound under various environmental conditions fishersci.comscbt.com.

Migration Studies from Polymeric Materials

This compound has been a focus of study in the context of chemical migration from food packaging, where its presence is not intentional.

This compound has been identified as a Non-Intentionally Added Substance (NIAS) in several scientific studies investigating chemicals that migrate from Food Contact Materials (FCMs) nih.govresearchgate.netwur.nlrsc.org. NIAS are chemicals that are present in a material but have not been added for a technical reason during the production process nih.govsemanticscholar.org. They can include impurities from raw materials, reaction intermediates, or degradation products semanticscholar.org.

This compound has been detected in various polymers, including bio-based and biodegradable materials such as those made from polylactic acid (PLA) nih.govmdpi.com. In one analysis of potential migrants in bio-based FCMs, this compound was noted as a slipping and anti-blocking agent with a chemical structure similar to the restricted antistatic agent N,N-bis(2-hydroxyethyl)dodecanamide mdpi.com.

Migration studies have been conducted to assess the transfer of this compound from FCMs into food simulants, which are liquids that mimic the properties of different food types nih.gov. These tests are typically performed under worst-case conditions of time and temperature to ensure food safety semanticscholar.org.

This compound was identified among the non-volatile compounds that migrated from a monolayer film made of polylactic acid (PLA), polylimonene (PL), and zinc oxide nanoparticles mdpi.com. The migration tests for this study were carried out using 10% ethanol (B145695) (simulant for aqueous foods) and 3% acetic acid (simulant for acidic foods) nih.govmdpi.com. The research indicated that the highest migration of the identified amides, including this compound, occurred under acidic conditions mdpi.com. In a separate analysis, the migration level of this compound was found to exceed the European Union's general migration limit for non-authorized substances of 10 µg/kg of food (or 10 ppb) in certain test conditions thermofisher.com.

| Polymer Material Studied | Food Simulants Used | Key Findings | Source(s) |

|---|---|---|---|

| Monolayer film (Polylactic acid, Polylimonene, Zinc Oxide Nanoparticles) | 10% Ethanol, 3% Acetic Acid | Identified as a migrating NIAS. Highest migration of the amide group was observed under acidic conditions. | nih.govmdpi.com |

| Bio-based/Biodegradable FCMs | Not specified | Identified as a potential slipping and anti-blocking agent. | mdpi.com |

| Food Contact Material (unspecified) with Polylactic Acid additive | Not specified | Migration rate exceeded the EU limit of 10 µg/kg. | thermofisher.com |

The identification of unknown or unintended substances like this compound in polymers requires sophisticated analytical strategies, as there may be no prior expectation of their presence semanticscholar.org. A common approach involves a combination of analytical platforms to screen for a wide range of volatile and non-volatile compounds nih.govresearchgate.net.

For the specific detection of this compound, a non-volatile compound, the primary technique cited in research is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) nih.govmdpi.com. Specifically, Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap-MS) has been successfully used nih.govmdpi.com. This method allows for the separation of compounds in a sample followed by highly accurate mass measurement, which is crucial for determining the elemental formula of an unknown substance thermofisher.commasstwin.eu. The structural elucidation is further confirmed by analyzing the fragmentation patterns (MS/MS spectra) of the compound and comparing them with spectral libraries, databases, or proposed fragmentation pathways thermofisher.commasstwin.eu. While Gas Chromatography-Mass Spectrometry (GC-MS) is also a key tool in NIAS analysis, it is more suited for volatile and semi-volatile compounds mdpi.comacs.org.

| Analytical Technique | Purpose in NIAS Screening | Relevance to this compound | Source(s) |

|---|---|---|---|

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), e.g., UHPLC-Q-Orbitrap-MS | Detection and identification of non-volatile and thermally labile NIAS. | Primary technique used to separate, detect, and tentatively identify this compound from FCM extracts or food simulants. | nih.govresearchgate.netnih.govmdpi.comthermofisher.commasstwin.eu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification of volatile and semi-volatile NIAS. | Used as a complementary technique in broad NIAS screening but not the primary method for this specific non-volatile compound. | nih.govresearchgate.netmdpi.comacs.org |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detection of inorganic NIAS (e.g., metals). | Used in conjunction with LC-MS and GC-MS for a complete NIAS profile of a material, but not for this compound itself. | nih.govnih.gov |

Ecological Implications and Risk Assessment Frameworks of this compound

The assessment of the ecological implications of this compound, a long-chain fatty acid amide, is constrained by a significant lack of publicly available empirical data. Information regarding its specific effects on aquatic and terrestrial organisms, as well as its behavior and persistence in the environment, is not extensively documented in scientific literature. Safety Data Sheets (SDS) for the compound consistently indicate that information on persistence, degradability, and bioaccumulation potential is not available. thermofisher.comscbt.comfishersci.com One source suggests it may cause long-lasting harmful effects to aquatic life, while simultaneously noting that 100% of its components have unknown hazards to the aquatic environment. scbt.com This scarcity of data necessitates a qualitative assessment based on its chemical structure and the known properties of similar aliphatic amides and fatty acids.

Environmental risk assessment frameworks for chemical substances are systematically structured to evaluate the potential for adverse effects on the environment. These frameworks are typically based on a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The assessment hinges on three key criteria: Persistence (P), Bioaccumulation (B), and Toxicity (T). A substance that is persistent, bioaccumulative, and toxic (PBT) is of high concern.

General Framework for Environmental Risk Assessment

A standard risk assessment framework involves several key stages, which would be applied to a substance like this compound as follows:

| Assessment Stage | Description | Application to this compound |

| Hazard Identification | Evaluation of the intrinsic hazardous properties of a substance. This includes ecotoxicity to various organisms (aquatic, terrestrial). | Data is largely unavailable. Based on GHS classifications, it is a known skin and eye irritant. scribd.com Analogue data from similar long-chain molecules suggests a potential for moderate aquatic toxicity. |

| Exposure Assessment | Determination of the extent of environmental exposure. This involves modeling or measuring emissions, pathways (water, soil, air), and concentrations (PEC). | Exposure would depend on its use (e.g., in food contact materials, cosmetics) and disposal, leading to potential release into wastewater systems. mdpi.commdpi.com |

| Effects Assessment | Determination of the concentration below which unacceptable effects on the environment are unlikely to occur (PNEC). This is derived from ecotoxicity data (e.g., LC50, EC50) using assessment factors. | Lack of specific ecotoxicity data prevents the derivation of a reliable PNEC for this compound. |

| Risk Characterization | Comparison of the predicted exposure (PEC) with the no-effect level (PNEC). If PEC/PNEC > 1, a potential risk is identified, which may trigger further investigation or risk management measures. | A quantitative risk characterization is not feasible due to the absence of both reliable exposure and effects data. |

Inferred Environmental Behavior and Fate

Given the data gaps, the potential environmental behavior of this compound is inferred from related compounds.

Persistence and Biodegradation : As an aliphatic amide derived from lauric acid, this compound is expected to be biodegradable. Long-chain fatty acids and their derivatives are generally susceptible to microbial degradation. nih.gov For instance, a risk assessment for the closely related compound N,N-dimethyldodecanamide indicated that it is readily biodegradable. This suggests a low potential for persistence in the environment.

Bioaccumulation : The potential for a substance to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow (typically >3) suggests a potential for bioaccumulation. The calculated Log Kow for this compound is approximately 5.6, indicating a theoretical potential for bioaccumulation. nih.gov However, ready biodegradability can mitigate this potential, as the compound may be metabolized and eliminated by organisms before significant accumulation occurs. For comparison, N,N-dimethyldodecanamide is not expected to bioaccumulate based on modeling.

Ecotoxicity : The toxicity of long-chain aliphatic compounds to aquatic organisms often exhibits a "cut-off" effect, where toxicity increases with chain length up to a certain point, after which decreasing water solubility limits bioavailability and thus reduces apparent toxicity. nih.gov Studies on long-chain aliphatic amines and alcohols show they can be toxic to aquatic organisms at low concentrations. nih.govcanada.ca Data for the analogue N,N-dimethyldodecanamide shows it is acutely toxic to the aquatic invertebrate Daphnia magna. This suggests that this compound could also pose a hazard to sensitive aquatic species.

Data from Analogue Compound: N,N-dimethyldodecanamide

The following table presents available data for N,N-dimethyldodecanamide, a structural analogue to this compound, which can provide insights into the potential ecological profile.

| Endpoint | Organism | Result | Classification |

| Acute Aquatic Toxicity | Daphnia magna (Water Flea) | Data indicates acute toxicity | Toxic to aquatic invertebrates |

| Acute Aquatic Toxicity | Pimephales promelas (Fathead Minnow) | Not acutely toxic | Low toxicity to fish |

| Biodegradation | Aerobic | Readily biodegradable | Not Persistent |

| Bioaccumulation | - | Not expected to bioaccumulate (based on modeling) | Low Bioaccumulation Potential |

This data is for the analogue compound N,N-dimethyldodecanamide and should be interpreted with caution as it may not be fully representative of this compound.

Biological and Pharmacological Research Involving N,n Diethyldodecanamide

Investigation of Biological Mimicry

Investigations specifically focused on N,N-Diethyldodecanamide for the purpose of biological mimicry are not extensively documented in publicly available scientific literature. Biological mimicry involves the design and synthesis of molecules that imitate natural biological molecules to elicit similar biological responses or interactions. nih.govnih.gov While the fatty amide structure of this compound is common in biological systems, dedicated research to harness this compound for mimicking specific biological targets or processes has not been identified.

Potential in Drug Delivery System Development

The potential application of this compound in the development of drug delivery systems is not a prominent subject in current research literature. Drug delivery systems, including nanocarriers like polymeric nanoparticles, are designed to improve the transportation and release of therapeutic agents to specific sites within the body. nih.gov There is no specific evidence from the available research to indicate that this compound has been formally investigated as a primary component or excipient in such advanced delivery platforms.

Pharmacological Activity Screening and In Silico Studies

Direct pharmacological screening of this compound as a potential antidiabetic agent has not been reported in the accessible scientific literature. Research into novel antidiabetic compounds is extensive, exploring various synthetic molecules and natural extracts for their ability to regulate blood glucose levels and manage diabetes mellitus. nih.govnih.govsemanticscholar.org However, specific studies detailing the evaluation of this compound for this therapeutic purpose are not currently available.

While comprehensive screening of pure this compound for antimicrobial effects is not widely published, the compound has been identified in natural sources that exhibit biological activity. For instance, this compound was detected as a constituent in an ethanol (B145695) extract of the Indonesian brown algae Sargassum polycystum. mdpi.com The study noted that the specific pharmacological roles of the lipid derivatives found in the extract, including this compound, have not yet been fully elucidated. mdpi.com

Separately, literature discussing dodecanoic acid derivatives has mentioned their potential as antifungal agents, although specific activity data for the N,N-diethyl derivative is not provided. molaid.com This suggests a potential area for future investigation, but as of now, detailed research findings on the antibacterial and antifungal efficacy of this compound are sparse.

There is no specific mention in the available literature of Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies being conducted on derivatives of this compound. SAR and QSAR are computational modeling techniques crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. mdpi.comnih.govnih.gov These studies help in designing more potent and selective analogs of a lead compound. However, the application of these methods to derivatives of this compound for any specific biological target has not been documented.

Role as a Pharmaceutical Intermediate in Synthetic Pathways

The primary documented application of this compound in a pharmacological context is its use as a pharmaceutical intermediate. calpaclab.com Intermediates are the chemical building blocks used in the synthesis of more complex active pharmaceutical ingredients (APIs). zlchemi.commdpi.comnih.gov Various chemical suppliers list this compound for research and manufacturing purposes, indicating its role in the production of other chemical entities. However, specific, publicly documented synthetic pathways for commercial drugs that utilize this compound as a starting material or intermediate are not detailed in the surveyed literature.

Advanced Materials Science and Engineering Applications of N,n Diethyldodecanamide

Integration in Functional Materials Formulations

N,N-Diethyldodecanamide, also known as N,N-Diethyllauramide, is a versatile fatty amide that has been integrated into various functional material formulations due to its specific physicochemical properties. Its long dodecyl chain provides hydrophobicity, while the diethylamide head contributes polarity, making it effective at interfaces and as a modifying agent in complex chemical systems.

Applications in Surfactants

While not typically employed as a primary surfactant, this compound plays a significant role as a co-surfactant or performance additive in specialized surfactant systems. Research confirms its surface-active properties, with studies specifically investigating its adsorption behavior at the air-water interface. acs.org Its molecular structure, featuring a hydrophobic tail and a polar headgroup, allows it to modify the properties of interfaces, which is fundamental to surfactant action.

In certain formulations, it functions as a "hydrolysis activator." For instance, a US patent describes its use in hydrolase surfactant systems designed for laundering. google.com In these systems, the compound assists enzymes in breaking down oily stains, demonstrating its utility in enhancing the cleaning efficacy of detergent formulations. The related compound, N,N-Dimethyldodecanamide, is also noted for its application as a surfactant, highlighting the general utility of N,N-dialkyldodecanamides in this field. chemicalbook.com

Role in Lubricants and Anti-Static Agents

This compound is utilized for its ability to reduce friction and prevent the buildup of static electricity in various materials. Its application as a lubricant is documented in a patent for lubricant particles intended for photographic elements, where N,N-diethyllauramide helps to improve scratch resistance by reducing friction. google.com In the broader context of polymer processing, fatty amides like this compound are recognized as effective slip and anti-blocking agents, which are internal lubricants that migrate to the polymer surface to reduce the coefficient of friction. mdpi.comresearchgate.net

The compound also functions as an antistatic agent. A patent for automotive upholstery plastics identifies lauric acid diethyl amide (a synonym for this compound) as an "antistatic synergist" when combined with a primary antistatic additive in a polycarbonate/acrylonitrile styrene (B11656) acrylate (B77674) (PC/ASA) alloy. google.com Its chemical structure is similar to other known antistatic agents, such as N,N-bis(2-hydroxyethyl)dodecanamide. mdpi.comresearchgate.net Furthermore, its inclusion in ink formulations is noted, where surfactants and related compounds can serve as antistatic agents. epo.org

Utilization in Photoresist Compositions and Pattern Formation

In the field of imaging and microfabrication, this compound serves as a critical component in formulations used for pattern formation, such as photographic materials and etching solutions. Its high boiling point and solvent properties make it suitable for processes that require stable organic media.

A key application is its use as a coupler solvent in the creation of photographic materials. A patent details a process where N,N-diethyllauramide is used as the solvent during the emulsion polymerization of monomers to form polymeric dye-forming couplers. google.com These couplers are essential for color development and pattern formation in photographic film. The presence of N,N-diethyllauramide during polymerization yields couplers with high activity. google.com